molecular formula C16H15N5O2S2 B2618713 N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-77-2

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2618713
CAS No.: 1021135-77-2
M. Wt: 373.45
InChI Key: NUAXUTFLFFOUCS-UHFFFAOYSA-N
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Description

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[d]thiazole moiety, which is known for its significant biological activities, linked to a pyridazine ring through a thioether bridge. The presence of these heterocyclic structures makes it a molecule of interest in medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, it interacts with other biomolecules such as phospholipase A2, which is responsible for the release of arachidonic acid from cell membrane phospholipids . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, particularly against HepG2 and MDA-MB-231 cell lines . It influences cell function by modulating cell signaling pathways, such as the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis . Furthermore, it affects gene expression and cellular metabolism by altering the levels of key metabolic enzymes and metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in the production of pro-inflammatory prostaglandins . Additionally, it interacts with phospholipase A2, preventing the release of arachidonic acid and further reducing inflammation . These binding interactions and enzyme inhibitions contribute to the compound’s overall anti-inflammatory and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its anti-inflammatory and cytotoxic properties, although prolonged exposure may lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and efflux transporters.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and exhibits anticancer activity without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal irritation and hepatotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in inflammation and cancer progression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in specific tissues, such as the liver and tumor sites . This targeted distribution enhances its therapeutic efficacy while minimizing systemic exposure and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it may undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity. These targeting signals ensure that the compound reaches its intended sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

  • Formation of Benzo[d]thiazole Intermediate: : The synthesis begins with the preparation of the benzo[d]thiazole intermediate. This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

  • Thioether Formation: : The benzo[d]thiazole intermediate is then reacted with a halogenated ethyl ketone to form the thioether linkage. This step usually requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Pyridazine Ring Formation: : The next step involves the formation of the pyridazine ring. This can be done by reacting the thioether intermediate with hydrazine derivatives under reflux conditions.

  • Final Coupling: : The final step is the coupling of the pyridazine derivative with propionyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the benzo[d]thiazole moiety, converting it to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridazine ring. Reagents like sodium azide or thiols can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide, thiols, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Azide derivatives, thiol derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential in various assays due to its heterocyclic nature. It can interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal research, the compound is investigated for its potential therapeutic properties. The benzo[d]thiazole moiety is known for its anticancer, antimicrobial, and anti-inflammatory activities, which could be enhanced by the presence of the pyridazine ring.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its ability to undergo various chemical transformations makes it versatile for different industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • Benzo[d]thiazole-2-thiol derivatives
  • Pyridazine-based compounds

Uniqueness

Compared to similar compounds, N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide stands out due to its combined benzo[d]thiazole and pyridazine structures. This dual functionality provides a broader range of biological activities and chemical reactivity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S2/c1-2-13(22)18-12-7-8-15(21-20-12)24-9-14(23)19-16-17-10-5-3-4-6-11(10)25-16/h3-8H,2,9H2,1H3,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAXUTFLFFOUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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